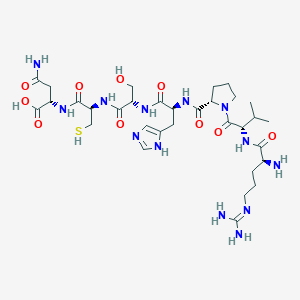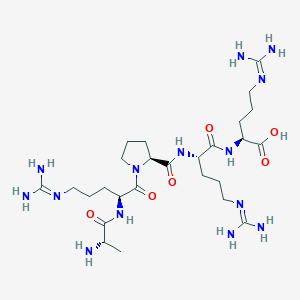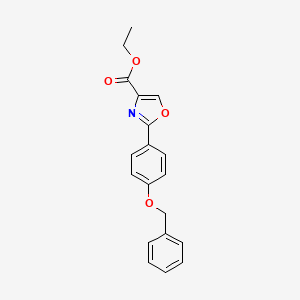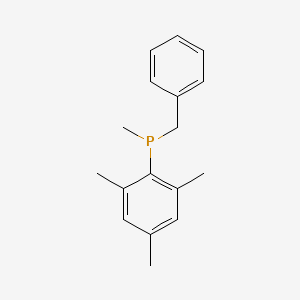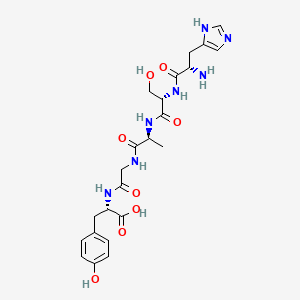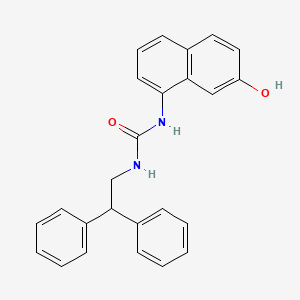
Urea, N-(2,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both diphenylethyl and hydroxy-naphthalenyl groups, suggests potential for interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or the reaction of a carbamate with an amine. For Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-, a possible synthetic route could involve the reaction of 2,2-diphenylethylamine with 7-hydroxy-1-naphthyl isocyanate under controlled conditions. The reaction might be carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Catalysts and optimized reaction conditions are employed to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Urea derivatives can undergo various chemical reactions, including:
Oxidation: This compound might be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions might occur at the aromatic rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine: Some urea derivatives have shown promise as therapeutic agents, including anticancer and antiviral drugs.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)- would depend on its specific biological or chemical activity. Generally, urea derivatives can interact with proteins, enzymes, or nucleic acids, affecting their function. The presence of the hydroxy-naphthalenyl group suggests potential interactions with aromatic amino acids or nucleotides.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(2,2-diphenylethyl)-N’-(4-hydroxyphenyl)-
- Urea, N-(2,2-diphenylethyl)-N’-(3-hydroxy-2-naphthalenyl)-
Uniqueness
The unique combination of diphenylethyl and hydroxy-naphthalenyl groups in Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)- may confer distinct chemical and biological properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
Properties
CAS No. |
648420-42-2 |
|---|---|
Molecular Formula |
C25H22N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(2,2-diphenylethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C25H22N2O2/c28-21-15-14-20-12-7-13-24(22(20)16-21)27-25(29)26-17-23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-16,23,28H,17H2,(H2,26,27,29) |
InChI Key |
FUSAUSIAQOSYSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)

![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)
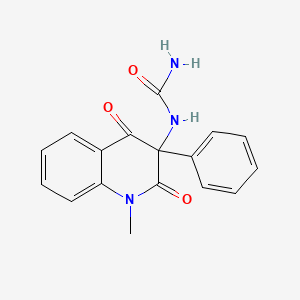
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
![Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-](/img/structure/B15169299.png)
